molecular formula C10H10N4S B3165255 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 897776-21-5

5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3165255
CAS No.: 897776-21-5
M. Wt: 218.28 g/mol
InChI Key: IVJNUICJTQTYQS-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both an indole and a thiadiazole ring. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The incorporation of a thiadiazole ring further enhances the compound’s potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dihydroindole with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The thiadiazole ring can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiadiazole ring can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine: Unique due to the combination of indole and thiadiazole rings.

    Indole derivatives: Known for their biological activities but lack the thiadiazole ring.

    Thiadiazole derivatives: Possess unique properties but lack the indole ring.

Uniqueness

The combination of indole and thiadiazole rings in this compound provides a unique scaffold that enhances its biological activity and specificity. This dual-ring system allows for diverse chemical modifications and the development of compounds with tailored properties for specific applications .

Properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-9-12-13-10(15-9)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJNUICJTQTYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine

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